molecular formula C20H25N5O3S B2874281 Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 1788770-06-8

Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No. B2874281
CAS RN: 1788770-06-8
M. Wt: 415.51
InChI Key: YWSAFUNXWXDTHR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed by molecular hybridization and synthesized from aryl thioamides. These compounds were evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among the twenty-four compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was found to be the most promising compound, showing activity against all tests with MS GyrB IC50 of 24.0 ± 2.1 μM, 79% inhibition of MTB DNA gyrase at 50 μM, MTB MIC of 28.44 μM, and was not cytotoxic at 50 μM (V. U. Jeankumar et al., 2013).

Antimicrobial Activity of Pyrimidine Derivatives

Another study focused on the synthesis of mercapto- and aminopyrimidine derivatives as potential antimicrobial agents. Reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with various agents yielded the corresponding thioethers and other derivatives. Several compounds were tested for their in vitro antimicrobial activity against pathogenic micro-organisms, demonstrating active properties (M. El-kerdawy et al., 1990).

Novel Pyrazolopyrimidines Derivatives

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. The compounds were screened for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, with several showing significant results. The structure-activity relationship (SAR) was discussed to understand the implications of these findings (A. Rahmouni et al., 2016).

Analgesic and Antiparkinsonian Activities

The synthesis and pharmacological evaluation of various thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives were conducted. These compounds were derived from 2-chloro-6-ethoxy-4-acetylpyridine and showed good analgesic and antiparkinsonian activities comparable to reference drugs Valdecoxib® and Benzatropine® (A. Amr et al., 2008).

properties

IUPAC Name

ethyl 2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-28-19(27)17-12(2)23-20(29-17)24-18(26)14-6-8-25(9-7-14)16-10-15(13-4-5-13)21-11-22-16/h10-11,13-14H,3-9H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAFUNXWXDTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate

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